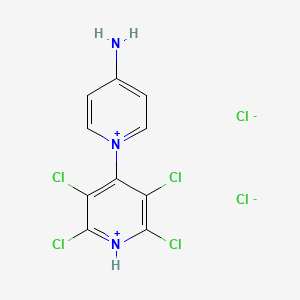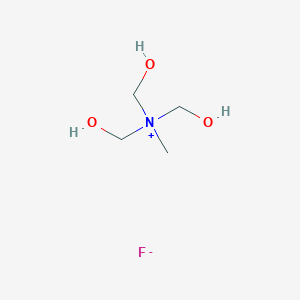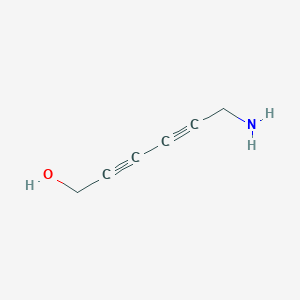![molecular formula C19H19N2O2P B12542666 Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- CAS No. 653565-02-7](/img/structure/B12542666.png)
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group, a phenyl group, and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates, followed by reaction with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. These esters are then cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chlorotrimethylsilane and trialkyl phosphites in a mixture has been found effective for the phosphorylation of various aldimines, leading to the production of aminophosphonic acids and esters .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyridinylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different scientific fields .
Aplicaciones Científicas De Investigación
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the modulation of biological pathways, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are esters of phosphonic acids and have different chemical properties compared to phosphinic acids.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but differ in their overall structure and reactivity.
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is unique due to its combination of a phosphinic acid group with a phenyl and pyridinylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
653565-02-7 |
|---|---|
Fórmula molecular |
C19H19N2O2P |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
[(benzylamino)-pyridin-3-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,18-11-5-2-6-12-18)19(17-10-7-13-20-15-17)21-14-16-8-3-1-4-9-16/h1-13,15,19,21H,14H2,(H,22,23) |
Clave InChI |
NJDJHKVEQSDECW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C2=CN=CC=C2)P(=O)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)


![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)


![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)

